molecular formula C10H19O6P B1621759 Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester CAS No. 3730-54-9

Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester

Cat. No.: B1621759
CAS No.: 3730-54-9
M. Wt: 266.23 g/mol
InChI Key: MKJASEJKPLYLRF-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H21O5P It is a derivative of butanoic acid, featuring a diethoxyphosphinyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with diethoxyphosphinyl compounds. One common method is the reaction of butanoic acid with diethyl phosphite in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield butanoic acid and diethoxyphosphinyl derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphonic acids.

    Substitution: The diethoxyphosphinyl group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

    Hydrolysis: Butanoic acid and diethoxyphosphinyl derivatives.

    Oxidation: Phosphonic acids and related compounds.

    Substitution: Various substituted phosphinyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester involves its interaction with molecular targets, such as enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-methyl-, ethyl ester: This compound is similar in structure but features a methyl group instead of a diethoxyphosphinyl group.

    Butanoic acid, ethyl ester: Lacks the diethoxyphosphinyl group, making it less reactive in certain chemical reactions.

    Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other butanoic acid derivatives.

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6P/c1-5-14-10(12)9(8(4)11)17(13,15-6-2)16-7-3/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJASEJKPLYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958432
Record name Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3730-54-9
Record name Butanoic acid, 2-((diethoxyphosphinyl)oxy)-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003730549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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